2,4-Dimethoxypyridin-3-ylboronic acid
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Overview
Description
2,4-Dimethoxypyridin-3-ylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two methoxy groups at the 2 and 4 positions. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 2,4-Dimethoxypyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyridine derivative undergoes a reaction with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate, which is then treated with a boron reagent to yield the desired boronic acid .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is widely used due to its efficiency and the mild reaction conditions required . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2,4-Dimethoxypyridin-3-ylboronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate ester, depending on the reagents and conditions used.
Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
2,4-Dimethoxypyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxypyridin-3-ylboronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The methoxy groups on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
2,4-Dimethoxypyridin-3-ylboronic acid can be compared with other pyridinylboronic acids and boronic acid derivatives:
3-Pyridinylboronic Acid: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,6-Dimethoxypyridin-3-ylboronic Acid: Similar structure but with methoxy groups at the 2 and 6 positions, which can affect the electronic properties and reactivity.
Phenylboronic Acid: A simpler boronic acid derivative without the pyridine ring, commonly used in Suzuki-Miyaura coupling but with different reactivity and selectivity profiles.
The unique combination of the pyridine ring and methoxy groups in this compound provides distinct advantages in terms of reactivity and selectivity, making it a valuable reagent in various chemical applications.
Properties
IUPAC Name |
(2,4-dimethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-5-3-4-9-7(13-2)6(5)8(10)11/h3-4,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHENQMTKSISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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